molecular formula C24H32Br2O2 B12585221 1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-34-2

1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]

Cat. No.: B12585221
CAS No.: 560086-34-2
M. Wt: 512.3 g/mol
InChI Key: NOAJJIKXNJKVEJ-UHFFFAOYSA-N
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Description

1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a decane backbone linked to two benzene rings through ether linkages Each benzene ring is further substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the following steps:

    Formation of the Decane-1,10-diylbis(oxy) Intermediate: This step involves the reaction of decane-1,10-diol with a suitable halogenating agent to form decane-1,10-diylbis(oxy) intermediate.

    Attachment of Benzene Rings: The intermediate is then reacted with 3-bromomethylbenzene under conditions that promote ether formation, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a compound with an amine group in place of the bromine atom.

Scientific Research Applications

1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme activity or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on its specific application:

    In Organic Synthesis: The compound acts as a building block, participating in various chemical reactions to form more complex structures.

    In Biological Systems: Its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Decane-1,10-diylbis(oxy)]bis[2,4-difluorobenzene]: This compound has similar structural features but with fluorine substituents instead of bromine, which can influence its reactivity and applications.

    Decane-1,10-diylbis(oxy)dibenzaldehyde: Another related compound where the benzene rings are substituted with aldehyde groups instead of bromomethyl groups.

Uniqueness

1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which provide specific reactivity patterns useful in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized compounds.

Properties

CAS No.

560086-34-2

Molecular Formula

C24H32Br2O2

Molecular Weight

512.3 g/mol

IUPAC Name

1-(bromomethyl)-3-[10-[3-(bromomethyl)phenoxy]decoxy]benzene

InChI

InChI=1S/C24H32Br2O2/c25-19-21-11-9-13-23(17-21)27-15-7-5-3-1-2-4-6-8-16-28-24-14-10-12-22(18-24)20-26/h9-14,17-18H,1-8,15-16,19-20H2

InChI Key

NOAJJIKXNJKVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)CBr)CBr

Origin of Product

United States

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